4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure that combines elements of piperidine and pyridazinone, which may contribute to its biological activity. The molecular formula for this compound is and it has a molecular weight of 394.5 g/mol .
The synthesis of 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents, solvents, reaction conditions (temperature, time), and purification methods (such as recrystallization or chromatography) are crucial for optimizing yield and purity .
The molecular structure can be represented by the following SMILES notation: CN(C)S(=O)(=O)N1CCC(Cn2nc(-c3ccc(F)cc3)ccc2=O)CC1
. This notation indicates the presence of a dimethylpiperidine ring linked to a pyridazine derivative with a fluorophenyl substituent.
The compound can participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for successful transformations .
The mechanism of action for 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide may involve inhibition of specific enzymes or receptors in biological pathways.
Data supporting these mechanisms typically come from in vitro and in vivo studies assessing pharmacodynamics .
While specific physical properties such as melting point and boiling point are not readily available, the compound's solubility in common organic solvents can be assessed through experimental methods.
Key chemical properties include:
Relevant data from experimental analyses are essential to understand these properties fully .
4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide has potential applications in:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.:
CAS No.: 254114-34-6
CAS No.: